Ácido 3-formil-4-(trifluorometoxi)fenilborónico

Descripción general

Descripción

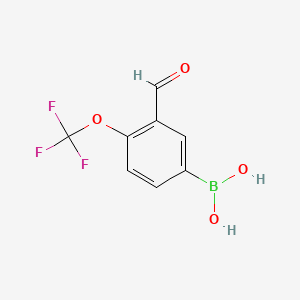

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O4 and its molecular weight is 233.937. The purity is usually 95%.

BenchChem offers high-quality 3-Formyl-4-(trifluoromethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-(trifluoromethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de moléculas biológicamente activas

Este compuesto se puede utilizar como reactivo en la síntesis de moléculas biológicamente activas . Por ejemplo, se puede usar para producir inhibidores de la lactato deshidrogenasa que se usan contra la proliferación de células cancerosas .

Inhibición de PAI-1

El compuesto se puede utilizar para sintetizar derivados de ácido nitro-fenoxibenzoico para la inhibición de PAI-1 . PAI-1 es una proteína que en los humanos está codificada por el gen SERPINE1 y juega un papel en el envejecimiento, la obesidad y las enfermedades cardiovasculares.

Fármacos antituberculosos

Se puede utilizar en la síntesis de análogos de PA-824 para su uso como fármacos antituberculosos . La tuberculosis es una enfermedad infecciosa grave que afecta los pulmones y otras partes del cuerpo.

Síntesis de purinas multisustituidas

Este compuesto es un precursor que se utiliza comúnmente en la síntesis de purinas multisustituidas . Estas purinas se pueden utilizar como antagonistas de P2X7 en el tratamiento del dolor .

Inhibidores de la aldosterona sintasa

Se puede usar en la síntesis de derivados de tetrahidropirrolo[ij]quinolinona sustituidos con heteroarilo como inhibidores de la aldosterona sintasa . La aldosterona sintasa es una enzima de citocromo P450 esteroidea hidroxilasa involucrada en la biosíntesis de la hormona esteroidea aldosterona.

Fluorobiphenylciclohexenos y difluoroterfenilos de cristal líquido

Este compuesto se ha utilizado recientemente para hacer nuevos fluorobiphenylciclohexenos y difluoroterfenilos de cristal líquido mediante reacciones de acoplamiento cruzado catalizadas por paladio .

Mecanismo De Acción

Target of Action

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Formyl-4-(trifluoromethoxy)phenylboronic acid, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 3-Formyl-4-(trifluoromethoxy)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active molecules .

Result of Action

Action Environment

The action, efficacy, and stability of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Boronic acids are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenylboronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethoxy group, which can significantly influence its reactivity and interaction with biological targets.

The molecular formula of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid is C8H6BClF3O3, and it features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the context of enzyme inhibition and drug design.

The biological activity of 3-Formyl-4-(trifluoromethoxy)phenylboronic acid primarily stems from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have demonstrated that 3-Formyl-4-(trifluoromethoxy)phenylboronic acid exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that this compound can effectively inhibit microbial growth, suggesting potential applications in treating infections caused by resistant strains .

Antiproliferative Effects

In vitro studies have indicated that 3-Formyl-4-(trifluoromethoxy)phenylboronic acid may possess antiproliferative effects against cancer cell lines. The compound's mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several phenylboronic acids, including 3-Formyl-4-(trifluoromethoxy)phenylboronic acid. The results showed that this compound had a lower MIC against Bacillus cereus compared to traditional antibiotics, indicating its potential as a new antimicrobial agent .

- Antiproliferative Activity : Research conducted on various cancer cell lines demonstrated that treatment with 3-Formyl-4-(trifluoromethoxy)phenylboronic acid resulted in significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis, suggesting a promising avenue for anticancer drug development .

Data Table: Biological Activities of 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Escherichia coli | 15 | Inhibition of growth |

| Antimicrobial | Bacillus cereus | 10 | Inhibition of growth |

| Antimicrobial | Candida albicans | 20 | Moderate inhibition |

| Antiproliferative | HeLa (cervical cancer) | - | Induction of apoptosis |

| Antiproliferative | MCF7 (breast cancer) | - | Reduction in viability |

Propiedades

IUPAC Name |

[3-formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBNGRHYCPTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675338 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-91-5 | |

| Record name | [3-Formyl-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-(trifluoromethoxy)phenyboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.